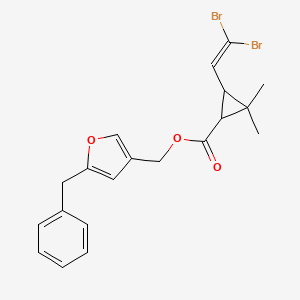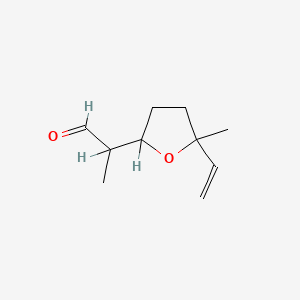
Lilac aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lilac aldehyde is an aldehyde.
(+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde, also known as 2-(5-ethenyl-5-methyltetrahydrofuran-2-yl)propanal or 5-ethenyltetrahydro-alpha, 5-dimethyl-2-furanacetaldehyde, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde can be found in tea. This makes (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
2. Synthesis and Olfactory Properties Research on the synthesis and olfactory properties of lilac aldehyde derivatives demonstrates its importance in creating scents. Unnatural racemic analogues of lilac aldehydes exhibit varying odours, such as herbal, woody, or flowery, depending on their stereochemistry and functional group type (Siska, Fodran, & Szolcsányi, 2014). Further studies on seco-analogues of lilac aldehydes suggest that the tetrahydrofuran ring's presence is crucial for the characteristic flowery aroma (Dacho & Szolcsányi, 2021).
3. Biogenetic Studies Biogenetic studies have explored the biosynthesis pathways of lilac aldehyde in plants like Syringa vulgaris. These studies involve analyzing the conversion of deuterium-labeled precursors into lilac aldehydes and alcohols, shedding light on the metabolic routes involved in the biosynthesis of these compounds in lilac flowers (Kreck, Püschel, Wüst, & Mosandl, 2003).
4. Electrophysiological Detection by Insects Lilac aldehyde's different stereoisomers can induce varied antennal responses in insect pollinators. This property is leveraged to understand how insects like moths detect and differentiate flowers based on scent composition, which includes lilac aldehyde isomers (Schneider, Dötterl, & Seifert, 2013).
5. Chirality and Biosynthesis in Other Plants In Actinidia arguta (kiwifruit) flowers, the biosynthesis of lilac compounds involves the production of specific diastereoisomers, providing insights into the enzymatic processes that determine the scent profile of these flowers (Matich, Bunn, Comeskey, Hunt, & Rowan, 2007).
6. Structural Elucidation and Olfactory Analysis The structural elucidation of lilac aldehyde and alcohol stereoisomers has been achieved using advanced spectroscopic techniques. This work is crucial for understanding the olfactory properties and potential applications of these compounds in fragrance and flavor industries (Kreck & Mosandl, 2003).
Propiedades
Número CAS |
67920-63-2 |
|---|---|
Nombre del producto |
Lilac aldehyde |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(5-ethenyl-5-methyloxolan-2-yl)propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3 |
Clave InChI |
YPZQHCLBLRWNMJ-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
SMILES canónico |
CC(C=O)C1CCC(O1)(C)C=C |
Densidad |
0.951-0.961 (20°) |
Otros números CAS |
67920-63-2 |
Descripción física |
Clear colourless liquid; Floral aroma reminiscent of lilac |
Solubilidad |
Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)
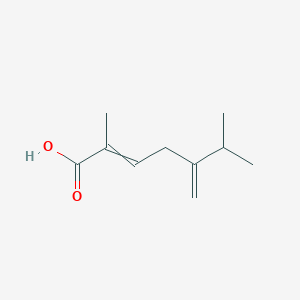
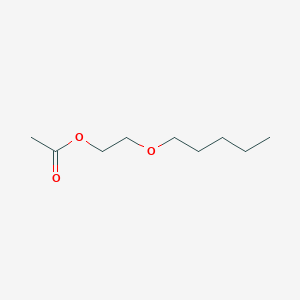
![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)
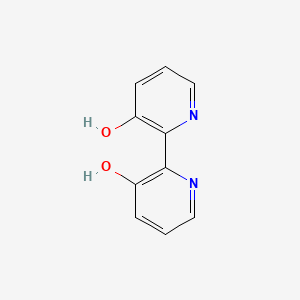
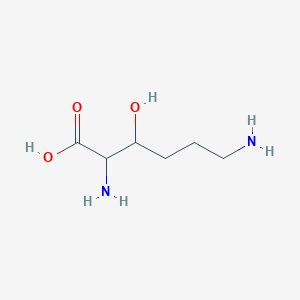
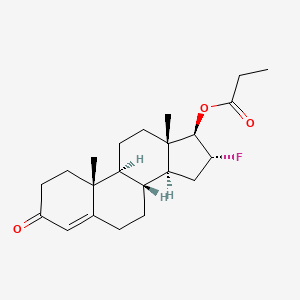

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)



